

Commercial Suppliers and Technical Profile of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Cat. No.: B112041

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**, including a list of commercial suppliers, its physicochemical properties, a detailed synthesis protocol for a key analogue, and its role as a potential anticancer agent targeting the EGFR/PI3K signaling pathway.

Commercial Availability

4-Amino-2-mercaptopyrimidine-5-carbonitrile (CAS No. 16462-26-3) is available from various commercial chemical suppliers. Researchers can procure this compound from the following vendors:

- Santa Cruz Biotechnology: A supplier of proteomics research chemicals, listing the compound with CAS number 16462-26-3.[\[1\]](#)
- ChemShuttle: Offers **4-amino-2-mercaptopyrimidine-5-carbonitrile** for research and development purposes.
- ChemicalBook: This platform lists multiple suppliers for the compound, including:
 - Dideu Industries Group Limited
 - Career Henan Chemical Co.[\[2\]](#)

- Guidechem: Provides a wiki page with information on the compound and lists various suppliers.[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₄ S	[1]
Molecular Weight	152.18 g/mol	[1]
CAS Number	16462-26-3	[1]
Melting Point	320 °C (decomposes)	ChemicalBook
Boiling Point (Predicted)	330.0 ± 52.0 °C	ChemicalBook
Density (Predicted)	1.58 ± 0.1 g/cm ³	ChemicalBook
pKa (Predicted)	4.41 ± 0.10	ChemicalBook

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** is not readily available in the searched literature, a comprehensive method for a structurally similar analogue, 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile, has been reported and can be adapted.[\[4\]](#) This multi-component reaction provides a robust framework for the synthesis of related pyrimidine-5-carbonitrile derivatives.

Experimental Procedure: Synthesis of 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile[\[4\]](#)

- Reaction Setup: In a round-bottom flask, a mixture of an appropriate aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is mechanically stirred for 10 minutes in absolute ethanol (25 ml).

- Addition of Thiourea: To the stirred mixture, thiourea (0.02 mol) is added, and the components are mixed thoroughly.
- Reflux: The resulting reaction mixture is refluxed at 70 °C for a period of 5–8 hours.
- Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice. The precipitate that forms is collected by filtration, dried, and washed with petroleum ether. The crude product is then recrystallized from ethanol to yield the final compound.

Characterization Data for 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile[4]

Analysis	Results
Appearance	Yellow crystal
Yield	73%
Melting Point	158–160 °C
IR (KBr, cm^{-1})	3396 (NH ₂), 3042 (CH-Ar), 2224 (CN), 1577 (C=N)
¹ H NMR (300 MHz, DMSO-d ₆) δ	3.2 (s, 1H, SH), 7.36 (d, 1H, J = 12 Hz, Ar-H), 7.50 (s, 1H, Ar-H), 8.03 (d, 1H, J = 10 Hz, Ar-H), 7.51 (s, 2H, NH ₂)
¹³ C NMR (300 MHz, DMSO-d ₆) δ	90.1 (C-5 pyrimidine), 115.5 (CN), 124.1–145.0 (aromatic Cs), 161.9 (C-4 pyrimidine), 166.6 (C-6 pyrimidine), 180.0 (C-2 pyrimidine)
MS (EI) m/z	297 [M ⁺] (52.4%), 298 [M ⁺⁺²] (35%), 300 [M ⁺⁺⁴] (5.8%)

Biological Activity and Signaling Pathway

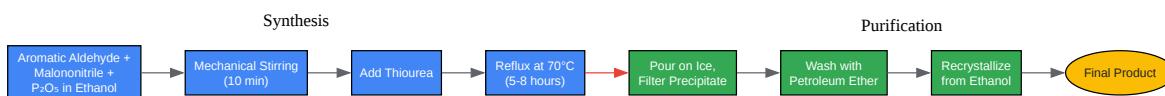
Pyrimidine-5-carbonitrile derivatives have garnered significant interest as potential anticancer agents.[4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Analogues of **4-Amino-2-mercaptopurine-5-carbonitrile** have demonstrated potent anticancer activity. For instance, compound 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopurine-5-carbonitrile showed broad-spectrum anti-cancer activity with a high selectivity towards leukemia cell lines.^[4] The anticancer efficacy of these derivatives is often correlated with the lipophilicity and electronic properties of the substituents on the aryl ring.^[4]

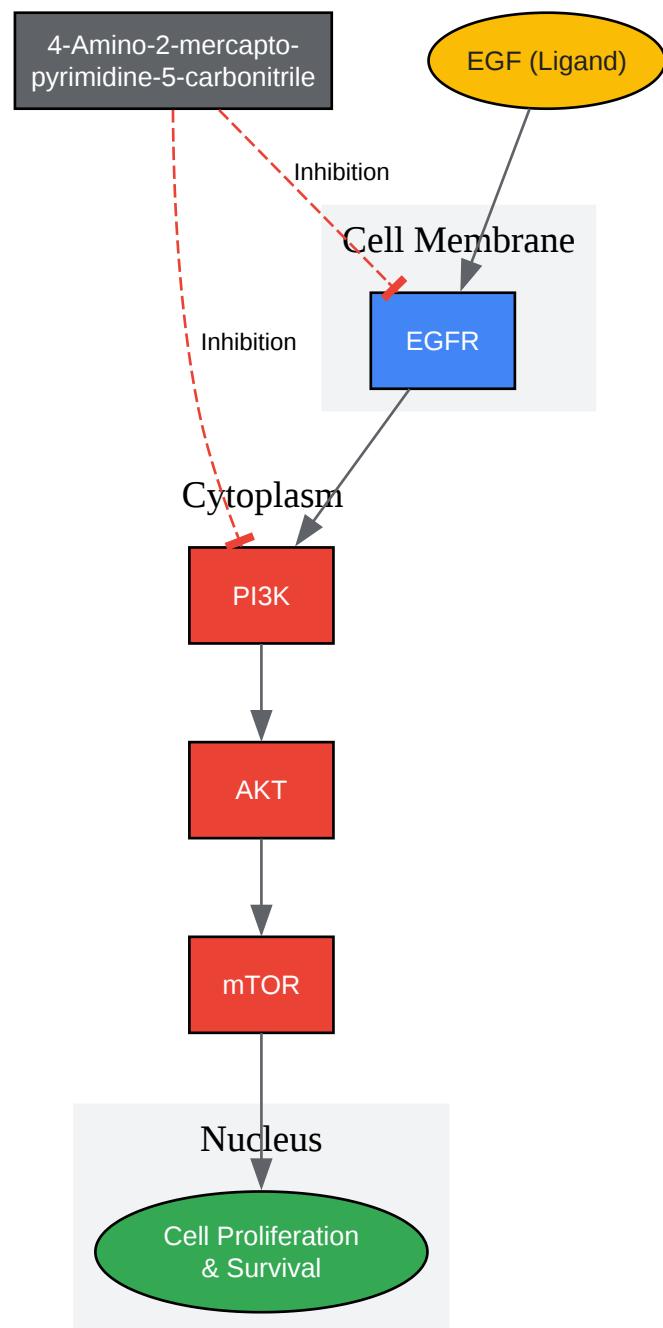
Compound Analogue	Cancer Type	GI ₅₀ (μM)	Selectivity Ratio
4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopurine-5-carbonitrile	Leukemia	0.08–0.7	39
Colon Cancer (HCT-116)		0.06	1.2
Colon Cancer (HCT-15)		0.08	1.2

Mechanism of Action: Targeting the EGFR/PI3K Signaling Pathway


The anticancer effects of purine-5-carbonitrile derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.^[5] ^[6]^[7]^[8]^[9]

The EGFR signaling cascade is a critical pathway that regulates cell growth, proliferation, and differentiation.^[10] Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the PI3K/AKT/mTOR pathway.^[9]^[11] The PI3K/AKT/mTOR pathway is a central regulator of cell survival and growth.^[12] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.^[5]^[12]

Derivatives of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** can act as inhibitors of EGFR and components of the PI3K pathway, thereby blocking these pro-survival signals and inducing apoptosis in cancer cells.[8]


Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for synthesizing pyrimidine-5-carbonitrile derivatives and the EGFR/PI3K signaling pathway they target.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** analogues.

[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR/PI3K signaling pathway by **4-Amino-2-mercaptopurine-5-carbonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBONITRILE | 16462-26-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Profile of 4-Amino-2-mercaptopurine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112041#commercial-suppliers-of-4-amino-2-mercaptopurine-5-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com